molecular formula C15H19N3O3 B8678531 5-(1-(4-Methoxybenzyl)-1H-1,2,3-triazol-4-yl)pentanoic acid

5-(1-(4-Methoxybenzyl)-1H-1,2,3-triazol-4-yl)pentanoic acid

Cat. No. B8678531
M. Wt: 289.33 g/mol
InChI Key: QMZWKPTWAZLSCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09409895B2

Procedure details

1-(Azidomethyl)-4-methoxybenzene (259 mg, 1.585 mmol) was solubilised in t-BuOH (15.9 ml). Hept-6-ynoic acid (201 μl, 1.585 mmol) was added followed by water (15.9 ml) copper acetate (28.2 mg, 0.159 mmol) and sodium L-ascorbate (63 mg, 0.317 mmol). The reaction mixture was stirred at RT for 72 hrs. Sodium chloride was added and the mixture was stirred vigorously. EtOAc was added and the phases were separated. The aqueous layer was re-extracted with EtOAc and the combined organics were treated with charcoal & MgSO4 (anh), stirring for 5 minutes. The resulting mixture was filtered and the filtrate was evaporated under reduced pressure to afford the title compound;
Quantity
259 mg
Type
reactant
Reaction Step One
Quantity
201 μL
Type
reactant
Reaction Step Two
Name
Quantity
15.9 mL
Type
reactant
Reaction Step Three
Quantity
63 mg
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
15.9 mL
Type
solvent
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[N:1]([CH2:4][C:5]1[CH:10]=[CH:9][C:8]([O:11][CH3:12])=[CH:7][CH:6]=1)=[N+:2]=[N-:3].[C:13]([OH:21])(=[O:20])[CH2:14][CH2:15][CH2:16][CH2:17][C:18]#[CH:19].O.O=C1O[C@H]([C@H](CO)O)C([O-])=C1O.[Na+].[Cl-].[Na+]>CC(O)(C)C.CCOC(C)=O>[CH3:12][O:11][C:8]1[CH:9]=[CH:10][C:5]([CH2:4][N:1]2[CH:19]=[C:18]([CH2:17][CH2:16][CH2:15][CH2:14][C:13]([OH:21])=[O:20])[N:3]=[N:2]2)=[CH:6][CH:7]=1 |f:3.4,5.6|

Inputs

Step One
Name
Quantity
259 mg
Type
reactant
Smiles
N(=[N+]=[N-])CC1=CC=C(C=C1)OC
Step Two
Name
Quantity
201 μL
Type
reactant
Smiles
C(CCCCC#C)(=O)O
Step Three
Name
Quantity
15.9 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
63 mg
Type
reactant
Smiles
O=C1C(O)=C([O-])[C@H](O1)[C@@H](O)CO.[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Na+]
Step Six
Name
Quantity
15.9 mL
Type
solvent
Smiles
CC(C)(C)O
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at RT for 72 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred vigorously
CUSTOM
Type
CUSTOM
Details
the phases were separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was re-extracted with EtOAc
ADDITION
Type
ADDITION
Details
the combined organics were treated with charcoal & MgSO4 (anh)
STIRRING
Type
STIRRING
Details
stirring for 5 minutes
Duration
5 min
FILTRATION
Type
FILTRATION
Details
The resulting mixture was filtered
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
72 h
Name
Type
product
Smiles
COC1=CC=C(CN2N=NC(=C2)CCCCC(=O)O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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